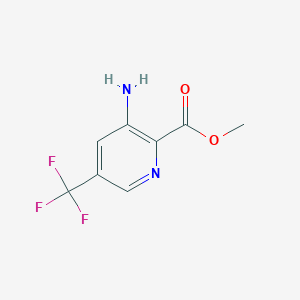

Methyl 3-amino-5-(trifluoromethyl)picolinate

Description

Properties

IUPAC Name |

methyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-15-7(14)6-5(12)2-4(3-13-6)8(9,10)11/h2-3H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBPQAHDCODVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40730718 | |

| Record name | Methyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866775-17-9 | |

| Record name | Methyl 3-amino-5-(trifluoromethyl)-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866775-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Functionalization of Picolinic Acid Derivatives

One of the prominent methods involves the direct modification of picolinic acid derivatives, particularly through halogenation followed by nucleophilic substitution:

Halogenation of 3-Substituted Pyridines:

The process begins with a 3-halopyridine precursor, such as 3-bromopyridine or 3-chloropyridine. Halogenation is achieved under controlled conditions to introduce a reactive halogen at the 5-position of the pyridine ring, which is then amenable to further substitution reactions.Nucleophilic Substitution with Amine:

The halogenated intermediate undergoes nucleophilic substitution with ammonia or primary amines to introduce the amino group at the 3-position, yielding 3-amino derivatives. This step typically employs conditions such as elevated temperatures and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Multi-step Synthesis via Intermediates

This approach involves constructing the core structure through a sequence of reactions, often starting from simpler aromatic compounds:

Preparation of 5-Trifluoromethylpicolinic Acid Derivatives:

The trifluoromethyl group is introduced onto the pyridine ring via electrophilic trifluoromethylation, often using reagents like Togni’s reagent or trifluoromethyl iodide in the presence of catalysts. This step ensures regioselective substitution at the 5-position.Formation of the Methyl Ester:

The picolinic acid derivative is esterified to form methyl picolinate, serving as a precursor for subsequent modifications.Amination and Functional Group Transformations:

The methyl ester undergoes nucleophilic substitution with ammonia or amines to introduce the amino group at the 3-position. This can be facilitated by catalytic conditions or via intermediate formation of diazonium salts, followed by reduction.Use of Organometallic Reagents:

In some cases, organometallic reagents such as magnesium or lithium compounds are employed to activate the aromatic ring for nucleophilic attack, especially when introducing trifluoromethyl groups or amino functionalities.

Representative Data Table of Preparation Methods

Notes on Optimization and Challenges

- Regioselectivity: Achieving selective trifluoromethylation at the 5-position remains challenging but can be optimized through choice of reagents and catalysts.

- Reaction Conditions: Elevated temperatures and inert atmospheres are often necessary to prevent side reactions, especially during halogenation and organometallic steps.

- Yield and Purity: Multi-step processes require careful purification at each stage, typically via chromatography or recrystallization, to obtain high-purity intermediates suitable for final coupling.

Recent Research Findings and Innovations

Recent patents and research articles highlight improvements in synthesis efficiency:

- Use of Catalysts: Copper and other transition metals catalyze halogenation and trifluoromethylation, increasing regioselectivity and yields.

- Green Chemistry Approaches: Employing milder reagents and solvents, such as DMSO or toluene, to reduce environmental impact.

- Novel Intermediates: Development of stable trifluoromethylated pyridine intermediates that streamline the synthesis of complex derivatives like methyl 3-amino-5-(trifluoromethyl)picolinate.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Compounds with reduced trifluoromethyl groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Respiratory Disorders Treatment:

Methyl 3-amino-5-(trifluoromethyl)picolinate serves as an intermediate in the synthesis of pyridine derivatives that are being investigated for the treatment of respiratory diseases, particularly cystic fibrosis. The compound is involved in the production of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, which has shown promise in restoring or enhancing the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, crucial for proper lung function .

Case Study: CFTR Modulators

Research has indicated that compounds derived from this compound can potentially restore CFTR function in patients with cystic fibrosis. For instance, a study highlighted the synthesis of novel derivatives that effectively modulate CFTR activity, providing a pathway for developing new therapies for cystic fibrosis and related disorders .

Agrochemicals

Pesticide Development:

The compound is also explored for its role in agrochemical formulations. Its trifluoromethyl group enhances biological activity and stability, making it suitable for developing new pesticides and herbicides. The incorporation of trifluoromethyl groups is known to improve the efficacy of agrochemicals by increasing their metabolic stability and reducing degradation in the environment .

Application Insights:

Research into fluorinated compounds has revealed that they often exhibit enhanced biological properties compared to their non-fluorinated analogs. This compound can be utilized as a building block in synthesizing more complex agrochemical agents that target specific pests or diseases in crops .

Synthetic Intermediate

Building Block for Complex Molecules:

this compound acts as a valuable synthetic intermediate in organic chemistry. Its structure allows for various chemical transformations, enabling chemists to create diverse derivatives with tailored properties for specific applications.

Synthesis Methodologies:

The synthesis of this compound involves several steps, including metallation and reaction with electrophiles, which can be optimized to yield high purity products efficiently. This versatility makes it an attractive option for researchers looking to develop new compounds rapidly .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Treatment of respiratory disorders via CFTR modulation | Potential new therapies for cystic fibrosis |

| Agrochemicals | Development of pesticides and herbicides | Enhanced efficacy and environmental stability |

| Synthetic Intermediate | Building block for complex organic synthesis | Versatile transformations and high yields |

Mechanism of Action

The mechanism of action of methyl 3-amino-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 6-Chloro-3-(trifluoromethyl)picolinate (CAS 1416354-40-9)

- Structural Differences: Chlorine replaces the amino group at position 3.

- Key Properties: The electron-withdrawing chlorine increases electrophilicity at position 3, favoring nucleophilic substitution reactions compared to the amino group’s nucleophilic character . Similarity score: 0.78 (based on ).

- Applications : Chloro-substituted picolinates are intermediates in herbicide synthesis, where halogen atoms enhance binding to target enzymes .

5-(Trifluoromethyl)picolinic Acid (CAS 80194-69-0)

Methyl 5-(trifluoromethyl)picolinate ()

- Structural Differences: No amino group at position 3.

- Synthesis: Prepared via direct trifluoromethylation of picolinate esters, avoiding the need for amino group protection .

- Reactivity: The absence of the amino group simplifies derivatization but limits applications requiring amine-mediated interactions .

Methyl 3-Bromo-5-(trifluoromethyl)picolinate (CAS 1211536-14-9)

- Structural Differences: Bromine replaces the amino group at position 3.

- Key Properties: Bromine’s higher atomic radius and polarizability enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the amino group .

- Applications : Intermediate in synthesizing biaryl compounds for materials science .

3-Methyl-5-(trifluoromethyl)pyrazole (CAS 10010-93-2)

- Structural Differences : Pyrazole ring instead of pyridine; lacks the ester group.

- Key Properties :

- Applications : Used in fungicides and as ligands in coordination chemistry .

Comparative Data Table

| Compound Name | CAS Number | Key Substituents | Similarity Score | Applications |

|---|---|---|---|---|

| Methyl 3-amino-5-(trifluoromethyl)picolinate | 866775-17-9 | -NH₂, -CF₃, -COOCH₃ | Reference | Pharmaceuticals, catalysis |

| Methyl 6-chloro-3-(trifluoromethyl)picolinate | 1416354-40-9 | -Cl, -CF₃, -COOCH₃ | 0.78 | Herbicide intermediates |

| 5-(Trifluoromethyl)picolinic acid | 80194-69-0 | -CF₃, -COOH | 0.84 | Metal chelation, agrochemicals |

| Methyl 3-bromo-5-(trifluoromethyl)picolinate | 1211536-14-9 | -Br, -CF₃, -COOCH₃ | N/A | Cross-coupling reactions |

| 3-Methyl-5-(trifluoromethyl)pyrazole | 10010-93-2 | -CF₃, pyrazole ring | N/A | Fungicides, ligand synthesis |

Research Findings and Trends

- Amino Group Utility: The amino group in this compound enables facile functionalization, distinguishing it from halogenated analogs. For example, it can undergo diazotization or amidation to generate bioactive molecules .

- Trifluoromethyl Impact : The -CF₃ group in all analogs improves resistance to oxidative degradation, a critical factor in extending the half-life of agrochemicals .

- Synthetic Flexibility: Bromo and chloro derivatives are preferred for coupling reactions, while the amino variant is tailored for targeted drug design .

Biological Activity

Methyl 3-amino-5-(trifluoromethyl)picolinate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₈H₈F₃N₂O₂

Molecular Weight : 218.16 g/mol

CAS Number : 866775-17-9

The compound features an amino group that can participate in hydrogen bonding, enhancing its interaction with biological targets. The trifluoromethyl group significantly increases metabolic stability and bioavailability, making it a promising candidate for drug development.

This compound exhibits biological activity primarily through its interactions with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the amino group stabilizes the compound-target complex via hydrogen bonding. These interactions can modulate various metabolic pathways, potentially leading to therapeutic effects against conditions such as inflammation and cancer.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the molecular structure can significantly impact biological activity. For instance, the presence of electronegative substituents on the phenyl ring has been linked to enhanced anti-mycobacterial activity .

Table 1: Summary of SAR Findings

| Compound Variant | Structural Modification | Biological Activity |

|---|---|---|

| Original | None | Baseline activity |

| Variant A | 4-CF3 substitution | Enhanced potency |

| Variant B | Ethoxy group | Reduced activity |

This table summarizes findings from various studies indicating how different substitutions affect the compound's efficacy.

Anti-Cancer Activity

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. One study reported significant cytotoxicity against pancreatic cancer cells with IC50 values ranging from 0.051 µM to 0.066 µM, suggesting a potent anticancer effect compared to standard treatments .

Table 2: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| BxPC-3 | 0.051 |

| Panc-1 | 0.066 |

| WI38 (normal) | 0.36 |

The data indicates that the compound is more effective against cancerous cells than normal cells, highlighting its potential for targeted therapy.

Enzyme Inhibition Studies

Further research has focused on the compound's role as an enzyme inhibitor. Preliminary findings suggest that this compound may inhibit specific enzymes involved in metabolic pathways critical to disease progression, such as those related to tuberculosis .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-amino-5-(trifluoromethyl)picolinate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis of this compound can be adapted from analogous picolinate derivatives. For example, esterification using methanol under acidic conditions (e.g., H₂SO₄ catalysis) or diazomethane-mediated methylation of the corresponding carboxylic acid precursor may be viable . Yield optimization requires careful control of reaction parameters:

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) or enzyme-mediated methods for milder conditions.

- Temperature : Moderate heating (50–80°C) to avoid decomposition.

- Purification : Column chromatography or recrystallization to isolate high-purity product.

Yields >90% have been reported for structurally similar esters (e.g., Methyl 5-(trifluoromethyl)picolinate) using methanol-based routes .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Based on SDS data for related picolinates:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors, as trifluoromethyl groups may release toxic decomposition products (e.g., HF, NOₓ) under heat .

- Storage : Store in sealed containers at room temperature, away from strong oxidizers (e.g., peroxides) to prevent unintended reactions .

Advanced Research Questions

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Methodological Answer : A combination of techniques is required:

- ¹H/¹³C NMR : The amino group at position 3 will show distinct proton signals (~5–6 ppm for NH₂) and carbon shifts. Compare with analogs like Methyl 5-(trifluoromethyl)picolinate (CAS 124236-37-9) .

- ¹⁹F NMR : The trifluoromethyl group (-CF₃) produces a characteristic singlet near -60 to -65 ppm .

- IR Spectroscopy : Ester carbonyl (C=O) stretches appear at ~1700–1750 cm⁻¹, while NH₂ bends occur at ~1600–1650 cm⁻¹.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of -OCH₃ or -CF₃ groups).

Q. What mechanistic challenges arise during the introduction of the trifluoromethyl group, and how can they be addressed?

- Methodological Answer : Trifluoromethylation often faces challenges such as:

- Reagent selectivity : Direct CF₃ introduction may compete with side reactions (e.g., halogenation). Use specialized reagents like TMSCF₃ or Umemoto’s reagent .

- Positional control : Electrophilic trifluoromethylation at position 5 can be guided by directing groups (e.g., amino or ester groups). Computational modeling (DFT) aids in predicting regioselectivity.

- Byproduct formation : Monitor reactions via TLC or LC-MS to detect intermediates like 3-amino-5-(trifluoromethyl)picolinic acid.

Q. How does the amino group at position 3 influence the compound’s stability and reactivity in aqueous media?

- Methodological Answer :

- Hydrolytic stability : The amino group may increase susceptibility to hydrolysis under acidic/basic conditions. Perform accelerated stability studies (e.g., pH 3–9 buffers at 40°C for 14 days) with HPLC monitoring .

- Reactivity : The amino group can act as a nucleophile, leading to dimerization or adduct formation. Use scavengers (e.g., Boc-OSu) to protect the amine during synthesis .

Q. What strategies are effective for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with a gradient of acetonitrile/water (0.1% formic acid). Detect impurities like unreacted starting material (e.g., 3-amino-5-(trifluoromethyl)picolinic acid) via MRM transitions.

- NMR spiking : Add known impurities (e.g., methyl picolinate derivatives) to the sample and compare integration ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.